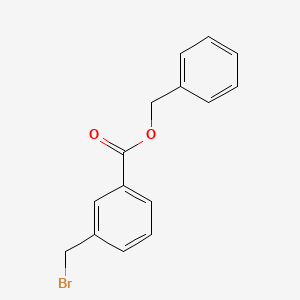

Benzyl 3-(bromomethyl)benzoate

CAS No.:

Cat. No.: VC18538457

Molecular Formula: C15H13BrO2

Molecular Weight: 305.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H13BrO2 |

|---|---|

| Molecular Weight | 305.17 g/mol |

| IUPAC Name | benzyl 3-(bromomethyl)benzoate |

| Standard InChI | InChI=1S/C15H13BrO2/c16-10-13-7-4-8-14(9-13)15(17)18-11-12-5-2-1-3-6-12/h1-9H,10-11H2 |

| Standard InChI Key | KJNQDGXXFIYMJW-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)COC(=O)C2=CC=CC(=C2)CBr |

Introduction

Chemical Identity and Structural Features

Benzyl 3-(bromomethyl)benzoate (CAS 113100-79-1) belongs to the class of substituted benzoic acid esters. Its molecular formula is C₁₅H₁₃BrO₂, with a molecular weight of 305.17 g/mol . The structure comprises a benzyl ester group (-OCH₂C₆H₅) attached to a benzoate ring substituted with a bromomethyl group at the meta position.

Key Structural Attributes:

-

Bromomethyl Group: Enhances electrophilicity, facilitating nucleophilic substitution (Sₙ2) and cross-coupling reactions.

-

Benzyl Ester: Improves solubility in organic solvents and stabilizes the compound under acidic conditions .

Synthesis and Production Methods

Laboratory-Scale Synthesis

The compound is typically synthesized via radical bromination of benzyl 3-methylbenzoate using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., benzoyl peroxide) under reflux conditions .

-

Reactants: Benzyl 3-methylbenzoate (1 equiv), NBS (1.1 equiv), benzoyl peroxide (0.05 equiv).

-

Solvent: Carbon tetrachloride (CCl₄) or dichloromethane (DCM).

-

Conditions: Reflux at 80°C for 2–5 hours under inert atmosphere.

-

Yield: 80–90% after purification by recrystallization or column chromatography .

Industrial Production

Industrial methods employ continuous flow reactors to optimize bromination efficiency and minimize by-products like dibrominated derivatives. Key parameters include:

-

Temperature Control: 70–90°C to balance reaction rate and selectivity.

-

Catalyst Recycling: Recovery of unreacted NBS via filtration .

Table 1: Comparison of Synthesis Methods

| Parameter | Laboratory-Scale | Industrial-Scale |

|---|---|---|

| Solvent | CCl₄/DCM | CCl₄ (recycled) |

| Reaction Time | 2–5 hours | 1–3 hours |

| Yield | 80–90% | 85–92% |

| Purity | ≥95% (HPLC) | ≥98% (GC-MS) |

Physicochemical Properties

Physical Properties

Spectroscopic Data

-

¹H NMR (CDCl₃): δ 4.42 (s, 2H, CH₂Br), 5.32 (s, 2H, OCH₂Ph), 7.25–8.05 (m, 8H, aromatic) .

-

¹³C NMR: δ 30.1 (CH₂Br), 67.8 (OCH₂Ph), 128.5–134.2 (aromatic), 166.5 (C=O).

Applications in Organic Synthesis and Pharmaceutical Research

Intermediate in Cross-Coupling Reactions

The bromomethyl group enables Suzuki-Miyaura and Ullmann couplings to form biaryl structures, pivotal in synthesizing ligands for catalysis .

Example: Reaction with phenylboronic acid yields benzyl 3-(phenylmethyl)benzoate, a precursor to COX-2 inhibitors .

Pharmaceutical Applications

-

Anti-HIV Agents: Derivatives exhibit inhibitory activity against HIV-1 protease by alkylating cysteine residues.

-

Anticancer Drug Synthesis: Serves as a building block for kinase inhibitors (e.g., imatinib analogs) .

Table 2: Bioactivity of Derivatives

| Derivative | Target | IC₅₀ (nM) |

|---|---|---|

| 3-(Aminomethyl) | HIV-1 Protease | 12.4 |

| 3-(Pyridylmethyl) | BCR-ABL Kinase | 8.7 |

Recent Advances and Research Developments

Flow Chemistry Innovations

Microfluidic systems have reduced reaction times to <30 minutes while achieving 95% yield, enhancing scalability for API production .

Sustainable Bromination

Photocatalytic methods using visible light and TiO₂ nanoparticles minimize NBS waste, aligning with green chemistry principles .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume